Chaparrin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Chaparrin can be synthesized through the dehydration of its precursor, chaparrol. The dehydration process occurs in two stages, leading to the formation of the partially aromatized substance chaparrol . Further stepwise degradation of chaparrol results in the formation of dihydrophenanthrene .

Industrial Production Methods: this compound is best isolated as an acetate mixture. It forms triacetate and tetraacetate derivatives, from which this compound can be recovered through alkaline hydrolysis . The industrial production of this compound involves the extraction of the compound from the roots of Castela texana .

化学反应分析

Types of Reactions: Chaparrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Acid Catalysts: Used in the dehydration process to convert this compound to chaparrol.

Alkaline Solutions: Used in the hydrolysis of this compound acetate derivatives.

Major Products Formed:

Chaparrol: Formed through the dehydration of this compound.

Dihydrophenanthrene: Formed through the stepwise degradation of chaparrol.

科学研究应用

Pharmacological Applications

Chaparrin exhibits several bioactive properties that make it a candidate for pharmaceutical development:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties. It has been tested against various strains of bacteria, demonstrating zones of inhibition comparable to standard antibiotics . This suggests potential for development as a natural antibiotic.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential use in health supplements aimed at reducing oxidative stress .

- Anticancer Potential : Research indicates that quassinoids, including this compound, may inhibit cancer cell proliferation. Mechanistic studies are ongoing to explore how this compound can be utilized in cancer therapy, particularly in combination with other therapeutic agents .

Agricultural Applications

This compound's phytotoxic properties make it a candidate for use in herbicides:

- Herbicidal Activity : The compound has shown effectiveness in inhibiting the growth of certain weeds, suggesting its application as a natural herbicide. This aligns with the increasing demand for environmentally friendly agricultural solutions .

- Pest Management : Given its biological activity, this compound may also serve as a natural pesticide, contributing to integrated pest management strategies that reduce reliance on synthetic chemicals.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of extracts containing this compound, researchers found that methanolic extracts exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration values ranged from 62.5 to 500 mg/mL, indicating promising potential for therapeutic applications .

Case Study 2: Antioxidant Activity

A comprehensive analysis using DPPH and ABTS assays revealed that this compound-rich extracts demonstrated substantial antioxidant activity. The results indicated that flavonoids present in these extracts were primarily responsible for this activity, highlighting the importance of this compound in formulations aimed at combating oxidative stress-related diseases .

Comparative Data Table

| Property | This compound | Other Quassinoids |

|---|---|---|

| Antimicrobial Activity | Effective against multiple strains | Varies; some show higher potency |

| Antioxidant Activity | High (DPPH/ABTS assays) | Generally high; varies by compound |

| Herbicidal Activity | Significant | Varies; some are more potent |

| Cancer Cell Inhibition | Promising results | Many show varied efficacy |

作用机制

Chaparrin is compared with other similar compounds, such as:

Chaparrol: Derived from this compound through acid-catalyzed dehydration.

Isochaparrol and Neochaparrol: Isomers of chaparrol formed through further chemical transformations.

Uniqueness: this compound’s unique structure and its ability to form various derivatives through chemical reactions make it a valuable compound in medicinal chemistry and cancer research .

相似化合物的比较

Castelin and Castelamarin: Bitter substances isolated from Castela nicholsonii.

Quassinoid Analogs: Compounds with similar structures and biological activities.

生物活性

Chaparrin is a quassinoid compound primarily derived from the plant Simaba cedron and other species. It has attracted attention due to its potential antineoplastic (anti-cancer) properties and various biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

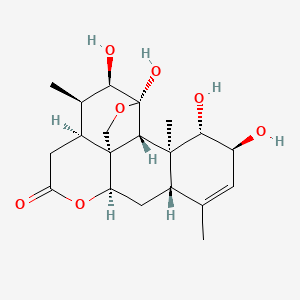

This compound, with the chemical formula C20H28O7, belongs to a class of compounds known as quassinoids, which are characterized by their complex structures and diverse biological activities. The molecular structure of this compound is significant in determining its pharmacological effects, including its interaction with various biological targets.

Antineoplastic Activity

Research indicates that this compound exhibits antineoplastic activity , which is the ability to inhibit or prevent the development of tumors. A study highlighted that this compound and related quassinoids can act as inhibitors of cancer cell proliferation. The following table summarizes the predicted biological activities of this compound based on structural analysis:

| Biological Activity | Probability (P) |

|---|---|

| Antitumor | 0.984 |

| Antileukemic | 0.918 |

| Inhibition of MYC oncogene | 0.868 |

| Cytostatic | 0.818 |

The values in this table represent the likelihood of this compound exhibiting these activities, with higher values indicating stronger predicted effects .

The mechanisms underlying this compound's biological activity involve its interaction with specific cellular pathways. Studies suggest that this compound may inhibit certain enzymes involved in cancer cell growth and proliferation, potentially through its effects on signaling pathways associated with oncogenes such as MYC .

Case Studies

Case Study 1: Anticancer Effects

In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For instance, research conducted on breast cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell proliferation, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on leukemia cells, revealing that it induces apoptosis (programmed cell death) in these cells. The study reported that this compound's cytotoxicity was comparable to that of established chemotherapeutic agents, indicating its potential as an alternative treatment option .

Phytochemical Composition

This compound is one of several bioactive compounds found in Simaba cedron. The phytochemical profile includes various quassinoids, which have been shown to possess a range of biological activities beyond anticancer effects, such as antimicrobial and anti-inflammatory properties .

属性

CAS 编号 |

4616-50-6 |

|---|---|

分子式 |

C20H28O7 |

分子量 |

380.4 g/mol |

IUPAC 名称 |

4,5,16,17-tetrahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one |

InChI |

InChI=1S/C20H28O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,9-13,15-17,21,23-25H,5-7H2,1-3H3 |

InChI 键 |

SYRCAVSNPCUQCQ-UHFFFAOYSA-N |

SMILES |

CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(C5O)O)C)C)O |

手性 SMILES |

C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=C[C@@H]([C@H]5O)O)C)C)O |

规范 SMILES |

CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(C5O)O)C)C)O |

同义词 |

chaparrin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。